molecular formula C18H23N3S B2358888 N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 338776-87-7

N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

Cat. No.: B2358888
CAS No.: 338776-87-7
M. Wt: 313.46
InChI Key: KDHWKKKCTGJCJO-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a chemical compound of significant interest in medicinal chemistry and kinase research. It is recognized as a key synthetic intermediate in the development of potent and selective kinase inhibitors. This quinazolinamine scaffold is structurally related to compounds that target critical signaling pathways involved in cell proliferation and survival. Specifically, this chemical series has been investigated for its potential to inhibit receptor tyrosine kinases, such as those from the ErbB (EGFR) family , which are frequently dysregulated in various cancers. Researchers utilize this compound to explore structure-activity relationships (SAR) and to optimize inhibitory potency and selectivity profiles against a panel of kinases. Its core structure allows for functionalization, making it a versatile building block for generating novel chemical entities aimed at probing kinase function and developing targeted therapeutics for oncology and other disease areas. The compound is For Research Use Only and is intended for laboratory research purposes by trained professionals.

Properties

IUPAC Name

N,N-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3S/c1-13-8-10-14(11-9-13)12-22-18-19-16-7-5-4-6-15(16)17(20-18)21(2)3/h8-11H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHWKKKCTGJCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Functionalization Approach

  • Core Formation: Cyclocondensation of 1,2-diaminocyclohexane with ethyl glyoxylate.
  • Chlorination: POCl₃ converts 4-hydroxy to 4-chloro intermediate.
  • Dimethylamination: Dimethylamine substitution at 80°C.
  • Thiolation: Mitsunobu reaction with 4-methylbenzylthiol.

Overall Yield: 40–50%.

Convergent Synthesis

  • Pre-functionalize 4-methylbenzylthiol with a leaving group (e.g., bromide).
  • Couple with pre-formed 4-dimethylamino-5,6,7,8-tetrahydroquinazoline-2-thiolate under basic conditions.

Advantages: Higher modularity; Yield: 55–60%.

Optimization and Challenges

Solvent and Temperature Effects

  • SNAr Reactions: DMF enhances reactivity but complicates purification. Ethyl acetate/water biphasic systems improve isolation.
  • Mitsunobu Reactions: THF at 0°C minimizes side reactions.

Byproduct Mitigation

  • Over-Alkylation: Use excess dimethylamine to favor mono-substitution.
  • Oxidation of Thiols: Conduct reactions under N₂ atmosphere.

Analytical and Characterization Data

Key Spectral Data:

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, Ar-CH₃), 2.92 (s, 6H, N-(CH₃)₂), 3.60–3.70 (m, 4H, tetrahydro ring).
  • MS (ESI): m/z 342.2 [M+H]⁺.

Industrial-Scale Considerations

  • Cost-Efficiency: Mitsunobu reagents (DIAD, PPh₃) are prohibitively expensive for large-scale use. SNAr routes are preferred despite lower yields.
  • Green Chemistry: Recent advances explore aqueous micellar conditions for thiolation, reducing organic solvent use.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinamine core can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazolinamine derivatives.

    Substitution: Alkylated amine derivatives.

Scientific Research Applications

N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Compound Name CAS Number Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound
N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine (Target) 338776-87-7 - 4-Methylbenzyl (C2)
- N,N-dimethyl (C4)
C₁₈H₂₃N₃S 313.46 Reference compound
N-Allyl-2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine 339019-11-3 - 4-Chlorobenzyl (C2)
- Allyl (C4)
C₁₈H₂₀ClN₃S 345.89 Chlorine substituent; allyl vs. dimethylamine
N-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine Not provided - 4-Methylbenzyl (C2)
- N-methyl (C4)
C₁₇H₂₁N₃S 299.43 Mono-methyl vs. dimethylamine
2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetic acid 339018-80-3 - 4-Methylbenzyl (C2)
- Sulfanyl acetic acid (C4)
C₁₉H₂₃N₃O₂S₂ 413.53 Additional sulfanyl acetic acid group
4-methylbenzyl 4-[(3-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide 343374-10-7 - 3-Methylphenyl (C4)
- Sulfide linkage
C₂₄H₂₆N₂S₂ 406.60 Substitution at C4; 3-methylphenyl vs. 4-methylbenzyl

Physicochemical and Functional Implications

The 4-chlorobenzyl substituent () introduces electron-withdrawing effects, which may alter binding affinity in hydrophobic pockets of biological targets .

Solubility and Reactivity :

  • The sulfanyl acetic acid group in CAS 339018-80-3 () increases polarity, likely enhancing aqueous solubility but reducing blood-brain barrier penetration .

Synthetic Accessibility: Limited commercial availability of some analogues (e.g., N-allyl derivative in marked as "Ausgelaufen" [expired]) suggests challenges in sourcing intermediates .

Biological Activity

N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Information:

  • IUPAC Name: this compound
  • CAS Number: 338776-87-7
  • Molecular Formula: C18H23N3S
  • Molar Mass: 313.46 g/mol
PropertyValue
Molecular FormulaC18H23N3S
Molar Mass313.46 g/mol
CAS Number338776-87-7

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer activity. The specific compound has been studied for its ability to inhibit the proliferation of various cancer cell lines. For instance, in vitro studies have demonstrated that it can induce apoptosis in human cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies suggest that it possesses activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM.
  • Antimicrobial Evaluation :
    • Another research article assessed the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively, indicating significant antimicrobial potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in cancer cell signaling.
  • Membrane Disruption : Its sulfur-containing moiety is believed to facilitate interactions with bacterial membranes, leading to increased permeability and cell death.

Q & A

What are the common synthetic routes for N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including:

  • Core ring formation : Condensation of α-aminoamidines with carbonyl precursors to construct the 5,6,7,8-tetrahydroquinazoline scaffold .
  • Sulfanyl group introduction : Nucleophilic substitution or thiol-ene reactions to attach the (4-methylbenzyl)sulfanyl moiety. For example, highlights analogs synthesized via sulfur-based coupling under anhydrous conditions .
  • N,N-dimethylation : Alkylation or reductive amination to introduce dimethyl groups at the amine position.
    Key optimization parameters include solvent choice (e.g., DMSO or ethanol), temperature control (60–80°C), and catalysts like triethylamine . Reaction progress is monitored via TLC and NMR .

Which analytical techniques are critical for characterizing this compound and its intermediates?

Level: Basic
Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for structural elucidation, confirming regiochemistry of substituents (e.g., sulfanyl group position) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for pharmacological studies) .
  • X-ray Crystallography : For resolving conformational details (e.g., half-chair conformation of the tetrahydroquinazoline ring, as seen in analogs ).

How does the structural conformation of the tetrahydroquinazoline scaffold influence bioactivity?

Level: Advanced
Answer:

  • Ring Conformation : The 5,6,7,8-tetrahydroquinazoline ring adopts a half-chair conformation, as observed in crystal structures of related compounds. This conformation enhances planarity, facilitating interactions with hydrophobic enzyme pockets .
  • Sulfanyl Group Orientation : The (4-methylbenzyl)sulfanyl moiety’s spatial arrangement affects hydrogen bonding (C–H···O/N) and van der Waals interactions, critical for target binding. shows substituent bulkiness here modulates selectivity .
  • N,N-Dimethyl Group : Electron-donating effects from dimethylamine improve solubility and may enhance receptor affinity .

What strategies optimize the bioactivity of this compound through structure-activity relationship (SAR) studies?

Level: Advanced
Answer:

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., nitro, cyano) on the benzyl ring ( ) or varying the sulfanyl linker length can enhance potency .
  • Scaffold Hybridization : Fusion with thieno[2,3-d]pyrimidine (as in ) or benzothiazole rings improves metabolic stability .
  • Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with targets like kinases or GPCRs. For example, notes analogs targeting nuclear receptors via hydrophobic interactions .

How can researchers resolve discrepancies in synthetic yields reported for similar compounds?

Level: Advanced
Answer:

  • Parameter Optimization : Document reaction conditions rigorously (e.g., solvent polarity, temperature gradients). shows ethanol improves sulfonamide coupling yields vs. DMSO .
  • Intermediate Characterization : Isolate and characterize unstable intermediates (e.g., thiol precursors) via LC-MS to identify degradation pathways .
  • Reproducibility Protocols : Use inert atmospheres (N2/Ar) for sulfur-containing reactions to prevent oxidation, as noted in .

What pharmacological applications are suggested by structural analogs of this compound?

Level: Basic
Answer:

  • Enzyme Inhibition : Tetrahydroquinazoline derivatives inhibit kinases (e.g., EGFR) and dihydrofolate reductase (DHFR) due to their planar, heterocyclic core .
  • Receptor Modulation : Analogs in act as tocolytics by targeting uterine smooth muscle receptors .
  • Antimicrobial Activity : Sulfanyl-linked compounds ( ) exhibit antibacterial effects via interference with folate synthesis .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced
Answer:

  • Purification Complexity : Chromatography for sulfur-containing compounds is resource-intensive. Switch to recrystallization (hexane/benzene mixtures) for scalable purification, as in .
  • Byproduct Management : Thiol oxidation byproducts require chelating agents (e.g., EDTA) to suppress, per .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify storage conditions .

How do computational methods aid in understanding this compound’s mechanism of action?

Level: Advanced
Answer:

  • Molecular Dynamics (MD) Simulations : Predict binding modes to targets like RORγt () or COX-2 .
  • QSAR Modeling : Quantitative SAR models correlate substituent electronegativity with IC50 values, guiding lead optimization .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity, prioritizing candidates with favorable profiles .

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